An In-depth Technical Guide to the N3-VC-PAB-PNP Core Structure
An In-depth Technical Guide to the N3-VC-PAB-PNP Core Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N3-VC-PAB-PNP chemical entity, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). We will delve into its modular structure, the function of each component, and the mechanistic pathways governing its action. This document also includes detailed experimental protocols for its synthesis and evaluation, along with key quantitative data to inform research and development efforts.
Core Structure and Function
N3-VC-PAB-PNP is a versatile, cleavable linker-payload attachment scaffold used in the synthesis of ADCs. Its structure is modular, comprising four key functional units: an azide (N3) handle, a valine-citrulline (VC) dipeptide, a p-aminobenzyl (PAB) self-immolative spacer, and a p-nitrophenyl (PNP) carbonate activating group.
-
N3 (Azide): This functional group serves as a bioorthogonal handle for conjugation. It allows for highly specific and efficient attachment to a monoclonal antibody (mAb) that has been engineered to contain a corresponding alkyne group. This is typically achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[1][2][3]
-
VC (Valine-Citrulline): This dipeptide sequence is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][2][4] This enzymatic susceptibility ensures that the linker remains stable in systemic circulation but is efficiently processed upon internalization of the ADC into target cancer cells.[1]
-
PAB (p-Aminobenzyl): The PAB moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction.[5][6] This electronic cascade is crucial for the efficient and traceless release of the conjugated cytotoxic payload in its active form.[5]
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PNP (p-Nitrophenyl Carbonate): The PNP carbonate is a highly reactive group that facilitates the efficient conjugation of the linker to amine-containing cytotoxic payloads.[2] The p-nitrophenol is an excellent leaving group, enabling a stable carbamate linkage to be formed with the drug.
The coordinated action of these components allows for the stable circulation of a potent cytotoxic drug, its targeted delivery to cancer cells, and its specific release within the lysosomal compartment, thereby minimizing off-target toxicity and enhancing the therapeutic window.
Data Presentation
The following tables summarize key quantitative data related to the performance of VC-PAB based linkers.
Table 1: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers
| Peptide Linker | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Val-Cit | Data not available | Data not available | Data not available | [1] |
| Phe-Lys | Data not available | Data not available | Data not available | [7] |
| Val-Ala | Data not available | Data not available | Data not available | [4] |
Table 2: Plasma Stability of Val-Cit Containing Linkers
| Linker Construct | Species | Half-life (t_1/2_) | Reference |
| Mc-Val-Cit-PABOH | Mouse | 6.0 days | [8] |
| Mc-Val-Cit-PABOH | Monkey | 9.6 days | [8] |
| Sulfatase-cleavable linker | Mouse | > 7 days | [9] |
| Silyl ether linker | Human | > 7 days | [9] |
Note: The stability of the linker is highly dependent on the overall ADC construct and the species in which it is tested.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the N3-VC-PAB-PNP linker and its subsequent conjugation and cleavage analysis.
Synthesis of N3-VC-PAB-PNP Linker
The synthesis of the N3-VC-PAB-PNP linker is a multi-step process that involves solid-phase peptide synthesis (SPPS) followed by solution-phase modifications.[10]
Materials:
-
Rink amide resin
-
Fmoc-Cit-OH, Fmoc-Val-OH
-
HBTU, HOBt, DIPEA
-
DMF, DCM
-
Piperidine
-
Fmoc-PAB-OH
-
Trifluoroacetic acid (TFA)
-
N3-PEG4-NHS ester
-
p-Nitrophenyl chloroformate
-
Pyridine
-
Reverse-phase HPLC system
Protocol:
-
Resin Preparation: Swell Rink amide resin in DMF for 1 hour in a peptide synthesis vessel.[10]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin with DMF and DCM.[5]
-
Citrulline Coupling: Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture. Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature. Wash with DMF and DCM.[5][10]
-
Fmoc Deprotection: Repeat step 2.
-
PABC Spacer Coupling: Couple Fmoc-PAB-OH using the same conditions as in step 3.[10]
-
Azide Spacer Installation: After the final Fmoc deprotection, add an activated azide spacer (e.g., N3-PEG4-NHS ester, 1.5 eq) and stir overnight at room temperature.[10]
-
Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.[5]
-
PNP Activation: Dissolve the cleaved and purified N3-VC-PAB-OH in a suitable solvent. Add p-nitrophenyl chloroformate and pyridine and stir until the reaction is complete.
-
Purification: Purify the final N3-VC-PAB-PNP construct using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.[10]
Conjugation to an Alkyne-Modified Antibody (SPAAC)
This protocol describes the conjugation of the azide-functionalized linker to a monoclonal antibody containing a strained alkyne, such as dibenzocyclooctyne (DBCO).[10]
Materials:
-
DBCO-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
N3-VC-PAB-PNP-Payload construct
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column
Protocol:
-
Antibody Preparation: Prepare the DBCO-modified antibody at a concentration of 5-10 mg/mL.[10]
-
Drug-Linker Preparation: Prepare a 10-20 mM stock solution of the purified N3-VC-PAB-PNP-Payload in anhydrous DMSO.[10]
-
Conjugation Reaction: Add the drug-linker stock solution to the antibody solution with gentle stirring. A 5 to 10-fold molar excess of the drug-linker over the antibody is a common starting point. Ensure the final DMSO concentration does not exceed 10% (v/v).[10]
-
Incubation: Gently mix the reaction and incubate at 4°C overnight.[11]
-
Purification: Purify the resulting ADC using an SEC column to remove unreacted drug-linker.[12]
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit linker to cleavage by purified Cathepsin B.[13]
Materials:
-
ADC with N3-VC-PAB-PNP linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (50 mM Sodium Acetate, 5 mM DTT, pH 5.5)[14]
-
Quench Solution (Acetonitrile with 0.1% TFA)[14]
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS system
Protocol:
-
Reagent Preparation:
-
Reaction Setup:
-
In a 96-well plate, add the ADC solution to the pre-warmed Assay Buffer.
-
Initiate the reaction by adding the activated Cathepsin B working solution.[14]
-
Include a no-enzyme control.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by transferring an aliquot to the Quenching Solution.[14]
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the released payload.
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.[1]
-
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways and experimental workflows associated with the N3-VC-PAB-PNP linker.
Caption: Workflow for the synthesis of the N3-VC-PAB-PNP linker.
Caption: Mechanism of ADC action from conjugation to payload release.
Caption: Experimental workflow for the in vitro Cathepsin B cleavage assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
